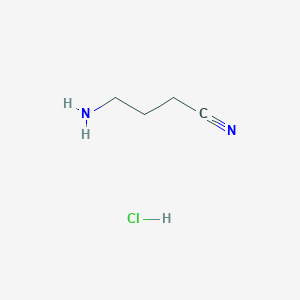

4-Aminobutyronitrile monohydrochloride

Beschreibung

Significance in Modern Chemical and Biological Sciences

The significance of 4-aminobutyronitrile (B1266170) monohydrochloride in contemporary scientific research is multifaceted. In the biological sciences, it is primarily recognized as a precursor to gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. ontosight.ai The enzymatic conversion of the nitrile group to a carboxylic acid leads to the formation of GABA, a process of significant interest in neuroscience and pharmacology for studying neuronal function and developing potential therapeutics for neurological disorders. ontosight.ai

From a chemical standpoint, 4-aminobutyronitrile is a versatile intermediate. uni-mainz.de Its amino and nitrile functionalities allow for a wide range of chemical transformations, making it a key starting material for the synthesis of various heterocyclic compounds, polymers, and agrochemicals. ontosight.ai The monohydrochloride salt form enhances the compound's stability and ease of handling, making it a preferred reagent in many synthetic protocols. cymitquimica.com Its utility as a building block is a recurring theme in organic chemistry, providing a foundational structure for the construction of more complex molecules with desired biological or material properties. hilarispublisher.comboronmolecular.com

Evolution of Research Focus on Butyronitrile (B89842) Derivatives

The research journey of butyronitrile derivatives has evolved significantly since their initial discovery. Early investigations, dating back to the early 20th century, were primarily focused on understanding the fundamental properties and reactions of this class of nitrile compounds. ontosight.ai The discovery of butyronitrile itself was a result of early explorations into organic chemistry. ontosight.ai

A pivotal moment in the history of related compounds, α-aminonitriles, was the discovery of the Strecker reaction in the mid-19th century, a method for synthesizing α-amino acids from aldehydes or ketones. This established the importance of aminonitriles as key intermediates in the synthesis of the building blocks of life and has remained a cornerstone of organic synthesis for over 160 years. uni-mainz.de

Over time, the focus of research on butyronitrile derivatives has expanded from basic chemical synthesis to a wide array of industrial applications. They have become crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. ontosight.ai For instance, butyronitrile is a precursor to the poultry drug amprolium. wikipedia.org This shift reflects a broader trend in organic chemistry, where fundamental discoveries are leveraged for practical applications that impact various sectors of the economy and human health.

Current Research Frontiers and Prospective Directions

Current research involving 4-aminobutyronitrile monohydrochloride and related compounds is vibrant and expanding into new scientific territories. In medicinal chemistry, the nitrile group is increasingly recognized as a valuable pharmacophore, and researchers are exploring the synthesis of novel nitrile-containing drug candidates for a range of diseases. nih.gov The ability of the nitrile group to participate in various biological interactions makes it an attractive feature in drug design.

A significant area of ongoing research is the development of new synthetic methodologies that utilize aminonitriles as versatile building blocks. nih.gov Chemists are devising more efficient and sustainable ways to construct complex molecules, with aminonitriles playing a central role due to their reactivity and versatility. uni-mainz.de This includes their use in the synthesis of N-heterocycles, which are prevalent in many biologically active compounds. sciencedaily.com

Looking ahead, the prospective directions for this compound research are promising. Its role as a GABA precursor will likely continue to be explored in the context of developing novel treatments for neurological and psychiatric disorders. Furthermore, its application in materials science for the synthesis of functional polymers and other advanced materials is an emerging area of interest. As our understanding of the chemical and biological properties of this compound deepens, it is poised to unlock new solutions in medicine, agriculture, and technology. sciencedaily.comchemir.com

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H9ClN2 | nih.gov |

| Molecular Weight | 120.58 g/mol | nih.gov |

| IUPAC Name | 4-aminobutanenitrile;hydrochloride | nih.gov |

| CAS Number | 16011-90-8 | nih.gov |

| Appearance | White solid (for the HCl salt) | chemicalbook.com |

Physicochemical Properties of 4-Aminobutyronitrile (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C4H8N2 | nih.gov |

| Molecular Weight | 84.12 g/mol | nih.gov |

| Boiling Point | ~180-190°C | ontosight.ai |

| Solubility | Moderately soluble in water; soluble in various organic solvents | ontosight.ai |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-aminobutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c5-3-1-2-4-6;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGZMPVIXFJEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166801 | |

| Record name | 4-Aminobutyronitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16011-90-8 | |

| Record name | Butanenitrile, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16011-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyronitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyronitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyronitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Aminobutyronitrile Monohydrochloride

Synthesis of 4-Aminobutyronitrile (B1266170) Monohydrochloride

4-Aminobutyronitrile monohydrochloride is typically prepared from its free base, 4-aminobutanenitrile. The free amine is often unstable at room temperature, making its conversion to the hydrochloride salt a preferred method for stable storage. cardiff.ac.uk

One common and high-yielding method involves the direct treatment of 4-aminobutanenitrile with hydrogen chloride gas. cardiff.ac.ukontosight.ai In this acid-base reaction, the lone pair of electrons on the nitrogen atom of the amino group attacks a proton from hydrogen chloride, forming a stable ammonium (B1175870) salt. The reaction is typically performed in an organic solvent, such as chloroform, at a reduced temperature to control its exothermic nature.

A significant route to the precursor 4-aminobutanenitrile is the reduction of 4-azidobutanenitrile (B1277302). cardiff.ac.uk The Staudinger reduction is a notable method for this transformation. The reaction mechanism involves the treatment of the azide (B81097) with a phosphine (B1218219), such as triphenylphosphine, which initially forms a phosphazide. This intermediate then loses dinitrogen gas (N₂) to form an iminophosphorane. cardiff.ac.uk Subsequent hydrolysis of the iminophosphorane intermediate yields the primary amine, 4-aminobutanenitrile, and the corresponding phosphine oxide. The resulting amine can then be converted to its stable hydrochloride salt as described above. cardiff.ac.uk

| Route | Starting Material | Key Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| Salt Formation | 4-Aminobutanenitrile | Hydrogen Chloride (gas) | N/A | This compound |

| Staudinger Reduction | 4-Azidobutanenitrile | 1. Triphenylphosphine 2. Water (H₂O) 3. Hydrogen Chloride (gas) | Iminophosphorane | This compound |

Efforts to optimize the synthesis of 4-aminobutanenitrile, the direct precursor to the monohydrochloride salt, have focused on improving reaction yields and conditions. The Staudinger reduction of 4-azidobutanenitrile has been subject to specific optimization studies. cardiff.ac.uk Initial attempts using a one-pot Staudinger reduction in tetrahydrofuran (B95107) (THF) resulted in low yields. cardiff.ac.uk

Solvent Change: Replacing THF with pyridine (B92270) as the solvent proved beneficial. cardiff.ac.uk

Timed Water Addition: The introduction of water to the reaction mixture was delayed for three hours after the initial addition of triphenylphosphine. cardiff.ac.uk

Temperature Increase: Elevating the reaction temperature from room temperature to 40 °C significantly promoted the hydrolysis of the iminophosphorane intermediate to the desired amine. cardiff.ac.uk

These modifications to the Staudinger reduction protocol resulted in a notable increase in the yield of 4-aminobutanenitrile to 69%. cardiff.ac.uk The subsequent conversion to the hydrochloride salt proceeds with high efficiency, making this optimized pathway a more viable route for the compound's preparation. cardiff.ac.ukontosight.ai

Precursor Compounds and Starting Materials in Butyronitrile (B89842) Synthesis

The synthesis of butyronitriles, including 4-aminobutyronitrile, can originate from a variety of starting materials, reflecting different strategic approaches in organic chemistry.

For the general synthesis of the butyronitrile scaffold, industrial methods often employ precursors like n-butanol or butyraldehyde (B50154). pearson.comcommonorganicchemistry.com The ammoxidation of n-butanol, a reaction involving ammonia (B1221849) and oxygen, directly converts the alcohol to butyronitrile. pearson.com Alternatively, butyronitrile can be produced through the catalytic gas-phase reaction of butyraldehyde with ammonia. commonorganicchemistry.com The dehydrogenation of butylamine (B146782) is another established route. researchgate.net

For the specific synthesis of 4-aminobutyronitrile, the precursors must contain or allow for the introduction of the amino group. Key starting materials include:

Succinonitrile: This dinitrile can be selectively reduced to afford 4-aminobutyronitrile. ontosight.ai

4-Bromobutyronitrile: This compound serves as an electrophile, where the bromine atom can be displaced by an amino group or a precursor like azide, which is later reduced. ontosight.aiorganicreactions.org

4-Aminobutyric acid (GABA): The carboxylic acid group can be converted to a nitrile group, providing a direct route from a biologically relevant molecule. masterorganicchemistry.com

4-Azidobutanenitrile: As discussed, this is a key precursor that can be efficiently reduced to 4-aminobutanenitrile. cardiff.ac.uk

| Target Compound | Precursor | General Reaction Type |

|---|---|---|

| Butyronitrile | n-Butanol | Ammoxidation pearson.com |

| Butyraldehyde | Reaction with Ammonia commonorganicchemistry.com | |

| Butylamine | Dehydrogenation researchgate.net | |

| 4-Aminobutyronitrile | Succinonitrile | Reduction ontosight.ai |

| 4-Bromobutyronitrile | Nucleophilic Substitution ontosight.aiorganicreactions.org | |

| 4-Aminobutyric acid | Carboxylic Acid to Nitrile Conversion masterorganicchemistry.com | |

| 4-Azidobutanenitrile | Azide Reduction cardiff.ac.uk |

This compound as a Key Synthetic Intermediate

The bifunctional nature of 4-aminobutyronitrile, possessing both a nucleophilic amino group and a versatile nitrile group, makes its stable monohydrochloride salt a valuable intermediate in organic synthesis.

The primary amino group of 4-aminobutyronitrile is readily derivatized to produce a wide range of N-substituted aminobutyronitriles. A common strategy for this transformation is N-alkylation. For example, the synthesis of 4-((benzyl)amino)butyronitrile can be achieved by reacting 4-aminobutyronitrile with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a base. ontosight.ai The base serves to deprotonate the primary amine, increasing its nucleophilicity for the subsequent substitution reaction on the benzyl halide.

Another powerful method for such derivatization is reductive amination. organicreactions.orgmasterorganicchemistry.com This process involves the reaction of 4-aminobutyronitrile with an aldehyde or ketone, such as benzaldehyde, to form an intermediate imine. pearson.com This imine is not isolated but is reduced in situ using a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding secondary amine, 4-((benzyl)amino)butyronitrile). commonorganicchemistry.commasterorganicchemistry.com This method is highly versatile and avoids the issue of over-alkylation that can sometimes occur with direct alkylation methods. masterorganicchemistry.com

4-Aminobutyronitrile is an important building block for more complex molecules with significant biological or material applications. It serves as a synthetic intermediate for therapeutics aimed at treating neurological disorders, including Parkinson's and Alzheimer's diseases. cardiff.ac.uk

Furthermore, it is a direct precursor to valuable cyclic compounds. For instance, intramolecular reactions or subsequent transformations can lead to the synthesis of pyrroline (B1223166) and pyrrolidine, which are common structural motifs in many pharmaceuticals and natural products. cardiff.ac.uk The compound is also recognized as a precursor in the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. masterorganicchemistry.com The derivatized products, such as 4-((benzyl)amino)butyronitrile, also function as intermediates in the synthesis of molecules with potential applications as anticancer agents or neurotransmitter modulators. ontosight.ai

Advanced Methodological Innovations in Nitrile Chemistry Applied to this compound

Recent advancements in synthetic organic chemistry have provided innovative methodologies applicable to the synthesis of nitrile-containing compounds. These innovations focus on improving efficiency, selectivity, sustainability, and safety. For a molecule like 4-aminobutyronitrile, these advanced techniques offer significant potential for optimizing its production.

Stereoselective Synthesis Strategies

While 4-aminobutyronitrile itself is an achiral molecule, stereoselective synthesis strategies are paramount when considering the preparation of its chiral derivatives or analogues, which are common in pharmaceutical development. acs.org The principles of asymmetric synthesis can be applied to introduce chirality at specific positions within the molecular framework, leading to the selective formation of a single enantiomer. youtube.com

One primary approach involves the use of a chiral auxiliary . This method entails temporarily incorporating an optically active molecule into the synthetic route to direct the stereochemical outcome of a subsequent reaction. youtube.comwikipedia.org For instance, a chiral auxiliary could be attached to a precursor molecule, guiding the addition of the nitrile group or another key fragment in a spatially defined manner. After the desired stereocenter is established, the auxiliary is removed and can often be recycled. wikipedia.org

Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This includes organocatalysis and metal-based catalysis. mdpi.com For the synthesis of chiral α-aminonitriles, the asymmetric Strecker reaction is a classic and effective method. mdpi.comrsc.org This reaction involves the enantioselective addition of a cyanide source to an imine, catalyzed by a chiral entity. While 4-aminobutyronitrile is a γ-aminonitrile, the catalytic principles developed for α-aminonitriles can inspire new routes to chiral γ-amino acid precursors. acs.orgnih.gov

The table below summarizes key strategies in stereoselective synthesis relevant to aminonitriles.

| Strategy | Description | Key Features | Potential Application for 4-Aminobutyronitrile Analogues |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. | Stoichiometric use of the auxiliary; High stereoselectivity; Auxiliary can often be recovered and reused. wikipedia.org | Synthesis of chiral derivatives by directing reactions at the α or β position relative to the nitrile or amino group. |

| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst (metal complex or organocatalyst) is used to favor the formation of one enantiomer. | High catalytic turnover; Low catalyst loading; Wide range of applications. mdpi.com | Enantioselective cyanation of a suitable prochiral substrate to install a stereocenter. |

| Biocatalysis | Enzymes are used as chiral catalysts to perform highly selective transformations. | High enantioselectivity and regioselectivity; Mild reaction conditions (aqueous media, room temp); Environmentally friendly. chemistryviews.orgmdpi.com | Kinetic resolution of a racemic mixture of a chiral 4-aminobutyronitrile precursor. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of nitriles, which traditionally can involve toxic cyanides and harsh reaction conditions, is a prime area for the application of these principles. chemistryviews.orgnih.gov

Biocatalysis stands out as a significant green innovation in nitrile chemistry. nih.gov Enzymes such as nitrilases and aldoxime dehydratases offer environmentally benign pathways for nitrile synthesis. openbiotechnologyjournal.comnih.gov

Nitrilases can catalyze the hydrolysis of nitriles to carboxylic acids. In reverse, or through related enzymatic pathways, they highlight nature's machinery for nitrile metabolism, inspiring cyanide-free synthetic routes. nih.govopenbiotechnologyjournal.com The enzyme can also be a key component in converting 4-aminobutyronitrile into the neurotransmitter gamma-aminobutyric acid (GABA). ontosight.ai

Aldoxime dehydratases provide a cyanide-free route to nitriles by catalyzing the dehydration of aldoximes, which are readily prepared from aldehydes. mdpi.comnih.govnih.gov This approach avoids the direct use of highly toxic cyanide reagents and often proceeds in water under mild conditions. nih.gov

Other green approaches include the use of safer solvents, such as water or deep eutectic solvents, and developing catalytic systems that minimize waste. organic-chemistry.orgresearchgate.net The hydration of nitriles to amides, a related reaction, is considered an atom-economic and environmentally friendly method, often utilizing water as the solvent. researchgate.netresearchgate.net

The following table compares conventional methods with greener alternatives for nitrile synthesis.

| Feature | Conventional Methods | Green Chemistry Approaches |

| Cyanide Source | Often uses highly toxic HCN, KCN, or TMSCN. researchgate.net | Cyanide-free routes, e.g., using aldoxime dehydratases. mdpi.comnih.gov |

| Solvents | Often relies on volatile organic compounds (VOCs). | Use of water, supercritical CO2, or biodegradable solvents. researchgate.net |

| Catalysts | May use stoichiometric, toxic, or heavy-metal-based reagents. | Biocatalysts (enzymes), recyclable heterogeneous catalysts, or organocatalysts. mdpi.comnih.gov |

| Reaction Conditions | Can require harsh temperatures and pressures. | Mild conditions (ambient temperature and pressure). nih.gov |

| Waste Generation | Can produce significant amounts of hazardous waste. | Aims for high atom economy and minimal waste production. nih.gov |

Continuous Flow Chemistry Techniques

Continuous flow chemistry, often performed in microreactors, is a modern technology for chemical synthesis with significant advantages over traditional batch processing. numberanalytics.comflinders.edu.au In a flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. mdpi.comnih.gov This technology offers enhanced control over reaction parameters, improved safety, and easier scalability. numberanalytics.com

For the synthesis of this compound, continuous flow techniques could offer several key benefits:

Enhanced Safety: Many synthetic steps, particularly those involving hazardous reagents or highly exothermic reactions, can be managed more safely in a flow reactor due to the small reaction volumes and superior heat transfer. nih.govnih.gov

Improved Efficiency and Yield: The precise control over temperature, pressure, and reaction time in a microreactor can lead to higher yields, better selectivity, and reduced byproduct formation. numberanalytics.com

Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up a large batch reactor. flinders.edu.au

The application of flow chemistry has been successfully demonstrated for the production of various active pharmaceutical ingredients (APIs), including those involving nitrile chemistry. mdpi.comnih.gov A potential continuous flow synthesis of 4-aminobutyronitrile could involve the reaction of a precursor in a heated coil reactor followed by an in-line purification or salt formation step. rsc.org

This table highlights the advantages of continuous flow synthesis.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface-area-to-volume ratio, can lead to hotspots. | Excellent due to high surface-area-to-volume ratio, allowing precise temperature control. numberanalytics.com |

| Mass Transfer | Mixing can be inefficient, especially on a large scale. | Rapid and efficient mixing of reagents. flinders.edu.au |

| Safety | Handling large quantities of hazardous materials poses significant risks. | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. nih.gov |

| Process Control | Parameters can vary throughout the reactor volume. | Precise control over residence time, temperature, and pressure. numberanalytics.com |

| Scalability | Often requires re-optimization of reaction conditions. | More straightforward scale-up by extending operation time or parallelization. flinders.edu.au |

Biological Relevance and Pharmacological Exploration Through 4 Aminobutyronitrile Monohydrochloride Derivatives

Investigation of Biological Activities of Substituted Butyronitrile (B89842) Compounds

Substituted butyronitrile compounds, derived from the core structure of 4-aminobutyronitrile (B1266170), have demonstrated a wide spectrum of biological activities. The introduction of various functional groups onto the butyronitrile framework allows for the fine-tuning of their chemical properties, leading to specific interactions with biological targets. The nitrile functional group itself is a key pharmacophore, appreciated for its unique electronic properties and metabolic stability. rcsi.comresearchgate.net

The nitrile moiety is a critical component for molecular recognition and can interact with biological receptors and enzymes through several mechanisms. nih.govnih.gov It is known to function as a hydrogen bond acceptor, mimicking the action of a carbonyl group, which is essential for the inhibition of certain enzymes like aromatase by derivatives such as Fadrozole and Letrozole. nih.gov In other cases, the strong dipole of the nitrile group facilitates polar interactions within the active sites of proteins. nih.gov

For instance, in the context of kinase inhibition, the nitrile group on certain derivatives can form polar interactions with key amino acid residues, such as methionine, contributing to the compound's selectivity. nih.gov Some acrylonitrile (B1666552) derivatives have been developed as irreversible inhibitors, where the molecule forms a covalent bond with a cysteine residue in the target protein, leading to permanent inactivation. nih.gov Furthermore, in selective serotonin (B10506) reuptake inhibitors, molecular modeling suggests an interaction between the nitrile group and a phenylalanine residue in the human serotonin transporter. nih.gov

Derivatives of butyronitrile can exert significant modulatory effects on various cellular and physiological processes. A primary mechanism observed in anticancer applications is the induction of apoptosis, or programmed cell death. nih.gov For example, certain 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been shown to be potent apoptosis inducers. nih.gov Studies on benzotriazole-acrylonitrile derivatives revealed that they can cause a collapse of the cytoskeleton and significant cell shrinkage, which are characteristic features of apoptosis. nih.gov

These compounds can also interfere with the cell cycle. Cell cycle analysis has indicated that specific carbonitrile derivatives can arrest the cell cycle in the S or G2-M phase, thereby inhibiting cell proliferation. nih.govnih.gov This disruption of the normal cell division process is a key strategy in targeting rapidly dividing cancer cells. Acrylonitrile derivatives have also been shown to induce events associated with programmed cell death, including chromatin condensation, production of reactive oxygen species, and alteration of the mitochondrial membrane potential. nih.gov

Implications for Therapeutic Development

The diverse biological activities of 4-aminobutyronitrile derivatives make them promising candidates for therapeutic development across different disease areas. Their potential is being actively researched in both neurological disorders and oncology.

Given that 4-aminobutyronitrile is a precursor to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), its derivatives are of significant interest for neurological applications. ontosight.ai Research has focused on creating compounds that can modulate neuronal excitability and offer neuroprotective effects.

A study on a new derivative of 4-aminobutanoic acid, a closely related compound, established its cerebroprotective activity in an animal model of acute cerebrovascular accident. eu-jr.eu The compound demonstrated an ability to reduce the severity of neurological deficits and improve cognitive functions. eu-jr.eu In a different approach, derivatives of 4-aminopyridine (B3432731), which shares the core amino-heterocyclic structure, have been developed as potential treatments for neurological injury. nih.govelsevierpure.com These compounds function as K+ channel blockers to restore nerve conduction in injured spinal cord tissue. nih.gov Further studies on newly synthesized 4-aminopyridine derivatives showed they could reverse the effects of chemically induced demyelination and improve memory processes in mice, highlighting their potential for treating conditions like multiple sclerosis. nih.gov

| Derivative Class | Neurological Application | Observed Effect |

| 4-Aminobutanoic Acid Derivative | Acute Cerebrovascular Accident | Reduced neurological deficit, improved cognitive function eu-jr.eu |

| 4-Aminopyridine Carbamates | Spinal Cord Injury | Restored nerve conduction post-injury nih.gov |

| Substituted 4-Aminopyridines | Demyelination / Multiple Sclerosis | Reversed demyelination effects, improved memory nih.gov |

Synthetic pathways utilizing the aminonitrile scaffold have yielded numerous derivatives with potent anticancer properties. The nitrile group is a feature in several established and developmental anticancer agents. nih.gov

One successful strategy involves the dual targeting of key cancer-related receptors. For example, various 4-anilinoquinoline-3-carbonitrile derivatives have been designed and synthesized to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Some of these compounds exhibited antiproliferative activity against cancer cell lines that was comparable or superior to existing drugs like Lapatinib and Neratinib. nih.gov Another class of compounds, benzotriazole-acrylonitrile derivatives, function as microtubule-destabilising agents by inhibiting tubulin polymerization at the colchicine-binding site, leading to cell cycle arrest and apoptosis at nanomolar concentrations. nih.gov

| Derivative Class | Anticancer Target | Mechanism of Action |

| 4-Anilinoquinoline-3-carbonitriles | EGFR / HER2 | Dual receptor inhibition, apoptosis induction nih.gov |

| Benzotriazole-acrylonitriles | Tubulin (Colchicine-binding site) | Inhibition of microtubule polymerization, cell cycle arrest nih.gov |

| Substituted Benzonitriles | Aromatase Enzyme | Inhibition of estrogen synthesis nih.gov |

Utilization in Drug Discovery and Pharmaceutical Design

The structural and chemical properties of 4-aminobutyronitrile and its derivatives make them highly valuable in modern drug discovery and pharmaceutical design. The amine group provides polarity and a key interaction point for binding to proteins and enzymes, which is why nitrogen atoms are abundant in biologically active compounds. drugdiscoverytrends.com

The nitrile group, in particular, is a versatile pharmacophore that can be incorporated into molecules to enhance their therapeutic profile. researchgate.netnih.gov It is often used as a bioisostere for other functional groups, such as carbonyls or halogens, to modulate a compound's activity and pharmacokinetic properties. nih.gov Its metabolic stability is another significant advantage, as the nitrile group in most drugs passes through the body unchanged, preventing the formation of potentially toxic metabolites. nih.gov The strategic placement of a nitrile group can significantly influence a molecule's binding affinity and selectivity for its target, making it a powerful tool for medicinal chemists in the process of lead optimization and the design of new therapeutic agents. nih.gov

Design and Synthesis of Novel Pharmacophores based on the Butyronitrile Scaffold

The exploration of the 4-aminobutyronitrile scaffold in the design and synthesis of novel pharmacophores is a niche yet significant area of medicinal chemistry. The inherent structural features of 4-aminobutyronitrile, namely the primary amine and the nitrile group, offer versatile points for chemical modification, allowing for the creation of a diverse range of derivatives. The primary amine serves as a key functional handle for introducing various substituents to explore the chemical space around the core scaffold. This can be achieved through common synthetic transformations such as N-acylation, N-alkylation, reductive amination, and sulfonylation, leading to the formation of amides, secondary and tertiary amines, and sulfonamides, respectively.

The design of these novel pharmacophores often revolves around the principle of molecular hybridization, where the 4-aminobutyronitrile core is combined with other known pharmacophoric moieties. This strategy aims to develop hybrid molecules that may exhibit synergistic or novel biological activities. For instance, the introduction of aromatic or heteroaromatic rings can be explored to facilitate interactions with biological targets through pi-stacking or hydrogen bonding. Furthermore, the incorporation of chiral centers during the synthesis can lead to stereoisomers with potentially different pharmacological profiles, allowing for the investigation of stereospecific interactions with target proteins.

While specific, large-scale synthetic campaigns focusing exclusively on a library of 4-aminobutyronitrile derivatives are not extensively documented in publicly available literature, the fundamental synthetic routes are well-established in organic chemistry. A hypothetical synthetic approach to a library of N-substituted 4-aminobutyronitrile derivatives could involve the reaction of 4-aminobutyronitrile monohydrochloride with a diverse set of carboxylic acids (to form amides), aldehydes or ketones (via reductive amination to form substituted amines), or sulfonyl chlorides (to form sulfonamides). The choice of reactants would be guided by the desired physicochemical properties and the intended biological target.

Table 1: Representative Synthetic Transformations for Derivatization of 4-Aminobutyronitrile

| Reaction Type | Reagents and Conditions | Product Class |

| N-Acylation | Carboxylic acid, Coupling agent (e.g., DCC, EDC), Base | Amides |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amines |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH4, NaBH(OAc)3) | Secondary/Tertiary Amines |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamides |

This table represents common synthetic strategies that could be applied to the 4-aminobutyronitrile scaffold.

Screening and Lead Compound Identification Efforts

The process of screening newly synthesized derivatives based on the 4-aminobutyronitrile scaffold and the subsequent identification of lead compounds is a critical phase in the drug discovery pipeline. Following the synthesis of a library of derivatives, these compounds would typically undergo a series of biological assays to evaluate their potential therapeutic effects. The specific assays employed would be dictated by the initial design hypothesis and the intended biological target.

Given that 4-aminobutyronitrile is a precursor to the neurotransmitter gamma-aminobutyric acid (GABA), a primary area of investigation for its derivatives would likely be the central nervous system. ontosight.ai Therefore, initial screening efforts could focus on assays that measure the affinity and activity of the compounds at GABA receptors (GABA-A and GABA-B) or their ability to modulate the activity of enzymes involved in GABA metabolism, such as GABA transaminase.

High-throughput screening (HTS) methodologies are often employed at the initial stage to rapidly assess a large number of compounds. In an HTS campaign, the 4-aminobutyronitrile derivatives would be tested for their ability to inhibit or activate a specific target in a cell-based or biochemical assay. The results of the HTS would identify initial "hits"—compounds that exhibit a desired level of activity.

Following hit identification, a more detailed structure-activity relationship (SAR) study would be undertaken. This involves systematically modifying the structure of the hit compounds and evaluating the impact of these changes on their biological activity. The goal of SAR studies is to identify the key structural features responsible for the observed activity and to optimize the potency, selectivity, and pharmacokinetic properties of the compounds.

For example, if an initial hit from a library of N-acylated 4-aminobutyronitrile derivatives shows promising activity, subsequent synthetic efforts would focus on preparing a range of analogs with different acyl groups to probe the SAR. This could involve varying the size, lipophilicity, and electronic properties of the acyl substituent.

Table 2: Hypothetical Screening Cascade for 4-Aminobutyronitrile Derivatives

| Screening Stage | Assay Type | Purpose | Outcome |

| Primary Screening | High-Throughput Screening (HTS) | Rapidly screen a large library of derivatives against a specific target. | Identification of initial "hits" with desired biological activity. |

| Secondary Screening | Dose-Response Assays | Determine the potency (e.g., IC50 or EC50) of the hit compounds. | Confirmation of activity and ranking of hits based on potency. |

| Selectivity Profiling | Panel of related targets | Assess the selectivity of the most potent compounds against other related targets. | Identification of compounds with a desirable selectivity profile. |

| Lead Optimization | In vitro ADME assays | Evaluate the absorption, distribution, metabolism, and excretion properties of the lead candidates. | Selection of compounds with favorable drug-like properties for further development. |

This table outlines a typical, though hypothetical, screening process for the identification of lead compounds from a library of 4-aminobutyronitrile derivatives.

It is important to note that while the framework for the design, synthesis, and screening of 4-aminobutyronitrile derivatives can be clearly outlined based on established medicinal chemistry principles, there is a notable scarcity of published research specifically detailing the outcomes of such dedicated programs. The information presented here is therefore based on general knowledge of drug discovery processes and the known biological context of the parent compound.

Applications of 4 Aminobutyronitrile Monohydrochloride in Advanced Research

Role as a Versatile Research Chemical and Building Block in Organic Synthesis

4-Aminobutyronitrile (B1266170) monohydrochloride is a significant building block in organic synthesis, primarily due to the presence of two distinct reactive sites: the terminal amino group (-NH₂) and the nitrile group (-C≡N). cymitquimica.com This dual functionality allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures, particularly heterocyclic compounds and derivatives of the neurotransmitter gamma-aminobutyric acid (GABA). ontosight.airesearchgate.net

The primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, and imines, respectively. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or utilized in cycloaddition reactions to generate nitrogen-containing heterocycles. This versatility makes the compound an important intermediate for creating bioactive molecules, including those investigated for neurological disorders. researchgate.netresearchgate.net For instance, it is a known precursor in the synthesis of pyrroline (B1223166) and pyrrolidine, which are core structures in many pharmaceuticals. researchgate.net The hydrochloride salt form enhances the compound's stability, making it a preferred reagent for storage and handling in a laboratory setting. researchgate.net

Table 1: Synthetic Utility of 4-Aminobutyronitrile Monohydrochloride

| Functional Group | Reaction Type | Resulting Structure/Product Class | Potential Application |

|---|---|---|---|

| **Amino Group (-NH₂) ** | Acylation | Amides | Synthesis of bioactive amides, peptide fragments. |

| Alkylation | Secondary/Tertiery Amines | Modification of molecular scaffolds. | |

| Condensation | Imines (Schiff Bases) | Intermediates for more complex heterocycles. | |

| **Nitrile Group (-C≡N) ** | Hydrolysis | Carboxylic Acids (e.g., GABA) | Synthesis of GABA analogues, polymers. ontosight.ai |

| Reduction | Primary Amines (Diamines) | Creation of diamine linkers, monomers. | |

| Cycloaddition | Tetrazoles, Triazines | Synthesis of nitrogen-rich heterocyclic compounds. nih.gov |

Development of Diagnostic Agents and Biomedical Probes

While direct applications of this compound as a diagnostic agent are not extensively documented, its structure represents an ideal scaffold for the development of sophisticated biomedical probes, particularly for molecular imaging techniques like Positron Emission Tomography (PET). numberanalytics.comnih.gov PET imaging relies on tracers—biologically active molecules labeled with a positron-emitting isotope—to visualize and quantify metabolic processes in vivo. researchgate.net

Table 2: Hypothetical Role in Biomedical Probe Construction

| Probe Component | Function | Potential Contribution of 4-Aminobutyronitrile |

|---|---|---|

| Targeting Moiety | Binds to a specific biological target (e.g., receptor, enzyme). | The aminobutyronitrile backbone could serve as a mimic or part of a ligand for amino acid transporters or GABA receptors. |

| Linker | Connects the targeting moiety to the signaling moiety. | The four-carbon chain provides a defined spatial separation between the functional ends. |

| Signaling Moiety | Generates a detectable signal (e.g., radiolabel for PET). | The amino group can be chemically modified to attach a positron-emitting isotope like ¹⁸F. |

Contributions to Materials Science and Functional Material Development

In materials science, this compound offers potential as a monomer for synthesizing specialty polymers and as an agent for surface modification. The ability to introduce both amino and nitrile functionalities can impart unique properties to materials.

As a monomer, it can be incorporated into polymer chains. For example, the amino group can react with dicarboxylic acids or their derivatives to form polyamides. The resulting polymer would feature pendant nitrile groups along its backbone. These nitrile groups can significantly influence the material's properties, such as increasing its dielectric constant, or they can serve as reactive sites for post-polymerization modification. This could include cross-linking the polymer chains to enhance mechanical strength or converting the nitriles into other functional groups to alter surface chemistry. researchgate.net

Furthermore, the compound can be used for the chemical surface modification of various substrates. nih.gov The primary amine can form covalent bonds with surfaces that have been pre-activated with functional groups like epoxides or isocyanates. This process grafts a layer of molecules onto the surface, introducing reactive nitrile groups. Such functionalized surfaces could be used to improve adhesion between different material layers or to create platforms for the covalent attachment of biomolecules, which is a key process in the fabrication of biosensors and biocompatible materials. nih.govmdpi.com

Table 3: Potential Applications in Materials Science

| Application Area | Role of 4-Aminobutyronitrile | Functional Group(s) Utilized | Potential Impact on Material Properties |

|---|---|---|---|

| Polymer Synthesis | Monomer | Amino group (for polymerization); Nitrile group (pendant) | Creates functional polymers with reactive side chains; may enhance thermal or electrical properties. |

| Surface Modification | Surface Grafting Agent | Amino group (for attachment) | Introduces a high density of nitrile functional groups on a surface, increasing its chemical reactivity and altering polarity. |

| Cross-linking | Cross-linking Agent Precursor | Nitrile group | The nitrile can be converted or used in reactions to form covalent bonds between polymer chains, improving mechanical stability. |

Toxicological Research Methodologies for 4 Aminobutyronitrile Monohydrochloride

Design of In Vitro and In Vivo Toxicological Studies

The foundation of toxicological assessment for 4-Aminobutyronitrile (B1266170) monohydrochloride involves a tiered approach utilizing both in vitro (cell-based) and in vivo (animal-based) studies. The design of these studies is critical for generating relevant and reproducible data.

In Vitro Study Design: In vitro toxicology serves as a primary screening tool, offering insights into the biochemical and cellular mechanisms of a compound. acs.org These studies utilize isolated cells or tissues, providing a controlled environment to investigate specific toxicological endpoints. nih.gov The selection of appropriate cell lines is paramount and should ideally be relevant to potential target organs in humans. nih.gov For a compound like 4-aminobutyronitrile, liver cell lines (e.g., HepG2) could be employed to study metabolic activation, as the liver is a primary site of xenobiotic metabolism. nih.govmdpi.com

Key components of an in vitro study design include:

Cell Line Selection: The choice of cell lines, whether primary cells, immortalized cell lines, or stem cells, must be justified based on the research question. nih.govnih.gov

Endpoint Measurement: A variety of endpoints can be measured to assess toxicity, including cytotoxicity (cell death), genotoxicity (DNA damage), and specific mechanistic markers. sustainability-directory.com

Concentration-Response Assessment: Cells are exposed to a range of concentrations of the test compound to establish a dose-response relationship. nih.gov

Table 1: Examples of In Vitro Assays in Toxicology

| Assay Type | Endpoint Measured | Example Application |

|---|---|---|

| MTT Assay | Cell viability/proliferation | Assessing general cytotoxicity of a compound. nih.gov |

| Neutral Red Uptake Assay | Cell viability | Determining cytotoxicity based on lysosomal integrity. mdpi.com |

| Ames Test | Mutagenicity | Screening for the potential of a compound to cause genetic mutations. |

In Vivo Study Design: In vivo studies, which use whole living organisms, are essential for understanding the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME). nih.govwalshmedicalmedia.com The selection of an appropriate animal model is a critical decision and depends on the specific research goals, with rodents being commonly used in toxicological research. walshmedicalmedia.com

The design of in vivo toxicity studies typically includes:

Animal Model Selection: The chosen species should have physiological and metabolic similarities to humans where possible. walshmedicalmedia.com

Route of Administration: The route of exposure (e.g., oral, dermal, inhalation) should mimic potential human exposure scenarios. ichorlifesciences.com

Toxicokinetic Analysis: This involves measuring the concentration of the compound and its metabolites in biological fluids over time to understand its pharmacokinetic profile. researchgate.net Toxicokinetics are crucial to confirm that systemic exposure is proportional to the administered dose. scilit.com

Pathological Evaluation: Comprehensive examination of tissues and organs (histopathology) is conducted to identify any structural changes or damage. sustainability-directory.com

Acute toxicity studies are often performed first to determine the potential toxic effects of a substance when administered in a single dose or multiple doses over a short period (not exceeding 24 hours). researchgate.net Information from these studies helps in the design of longer-term (sub-chronic and chronic) studies. sustainability-directory.comresearchgate.net

Mechanistic Insights into Compound Exposure and Biological Response

Understanding the mechanism of toxicity is a central goal of toxicological research. For aliphatic nitriles, a class of compounds that includes 4-aminobutyronitrile, the primary mechanism of acute toxicity is linked to the metabolic release of cyanide. nih.govnih.gov

This process is primarily mediated by the cytochrome P450 (CYP450) family of enzymes, which are abundant in the liver. mdpi.comnih.gov The metabolic pathway involves the oxidation of the carbon atom alpha to the cyano group. nih.gov This reaction forms an unstable cyanohydrin, which then decomposes to release a cyanide ion and an aldehyde. nih.gov

The liberated cyanide ion is a potent inhibitor of cellular respiration. nih.gov Specifically, it binds to the ferric iron atom in cytochrome c oxidase (Complex IV) within the mitochondria, effectively halting the electron transport chain. nih.govnih.gov This disruption of aerobic respiration prevents cells from using oxygen to produce ATP, leading to cellular hypoxia and, ultimately, cell death.

Structure-activity relationships play a significant role in the toxicity of aliphatic nitriles. The rate of cyanide release, and thus the acute toxicity, is influenced by the chemical structure of the nitrile. nih.gov Factors that stabilize the formation of a radical at the α-carbon tend to increase the rate of metabolism and, consequently, the toxicity. nih.gov Research on various aliphatic nitriles has shown that the presence of certain functional groups on the α-carbon can increase toxicity. nih.gov

Advanced Assessment Techniques in Toxicology Research

The field of toxicology is continually evolving, with the development of advanced techniques that aim to improve the predictive capacity of toxicity testing while reducing reliance on traditional animal studies. sustainability-directory.com These methods provide more detailed mechanistic information and allow for higher throughput screening of compounds.

In Silico (Computational) Toxicology: In silico methods use computer models to predict the toxicological properties of chemicals based on their structure. sustainability-directory.comnih.gov These approaches are valuable for prioritizing chemicals for further testing and for filling data gaps. researchgate.netyoutube.com

Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity or toxicity. mdpi.com By analyzing a dataset of compounds with known toxicities, these models can predict the toxicity of new, untested chemicals. youtube.com

Read-Across: This technique involves predicting the toxicity of a substance by using data from structurally similar compounds. nih.gov

Molecular Docking: This computational method predicts how a compound might bind to a specific biological target, such as an enzyme or receptor, providing insights into potential mechanisms of action. mdpi.com

High-Throughput Screening (HTS): HTS employs automated, robotic systems to test thousands of chemicals against a variety of biological assays in a rapid and efficient manner. numberanalytics.comepa.gov This technology allows for the screening of large chemical libraries to identify compounds that interact with specific biological pathways or produce cellular toxicity. epa.gov HTS is a key component of initiatives like the U.S. EPA's ToxCast program, which aims to build predictive models of chemical toxicity. epa.gov

'Omics' Technologies: These technologies provide a comprehensive, system-wide view of the molecular changes that occur in a biological system in response to chemical exposure.

Metabolomics: This is the study of the complete set of small-molecule metabolites within a cell, tissue, or organism. nih.govazolifesciences.com Toxic insults can cause characteristic changes in the metabolic profile. researchgate.net By analyzing these changes, metabolomics can provide insights into the specific biochemical pathways affected by a compound and help identify biomarkers of toxicity. nih.govnih.govanses.fr

Genomics and Transcriptomics: These approaches analyze changes in gene expression (DNA and RNA) following chemical exposure, helping to identify toxicological pathways and mechanisms of action. sustainability-directory.com

Proteomics: This involves the large-scale study of proteins, including their expression levels and modifications, to understand how a toxicant affects cellular processes. sustainability-directory.com

Table 2: Comparison of Advanced Toxicological Assessment Techniques

| Technique | Principle | Key Advantages |

|---|---|---|

| In Silico Modeling | Uses computer algorithms to predict toxicity from chemical structure. | Reduces animal use, cost-effective, rapid screening of large numbers of chemicals. sustainability-directory.comnih.gov |

| High-Throughput Screening (HTS) | Automated testing of thousands of chemicals in cell-based or biochemical assays. | Rapidly prioritizes chemicals for further testing, generates large datasets for model building. numberanalytics.comepa.gov |

| Metabolomics | Comprehensive analysis of metabolites in biological systems. | Provides a direct snapshot of physiological status, closely linked to phenotype, aids in mechanistic understanding. nih.govazolifesciences.com |

| 3D Cell Culture Models | Uses three-dimensional cell structures that better mimic in vivo tissue. | Provides a more realistic representation of tissue architecture and cell-cell interactions than 2D cultures. numberanalytics.com |

These advanced methodologies, often used in an integrated fashion, are shifting toxicology from a descriptive science to a more predictive and mechanistic one, enhancing the ability to assess the safety of chemicals like 4-Aminobutyronitrile monohydrochloride. sustainability-directory.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing amino hydrochlorides like 4-Aminobutyronitrile monohydrochloride?

- Methodology :

- Nucleophilic substitution : For nitrile-containing analogs, react a halogenated precursor (e.g., 4-chlorobutyronitrile) with ammonia under controlled pH, followed by HCl neutralization to isolate the hydrochloride salt .

- Reductive amination : Reduce a nitrile group (e.g., via catalytic hydrogenation) to an amine, followed by HCl treatment to stabilize the product .

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >95% purity .

Q. How is this compound characterized for structural confirmation?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm amine protonation and nitrile group presence (e.g., C peak at ~120 ppm for CN) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHN·HCl) .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% tolerance) .

Q. What are the primary applications of amino hydrochlorides in organic synthesis?

- Key Uses :

- Intermediate for heterocycles : Synthesize pyrrole, pyridine, or triazole derivatives via cyclization reactions .

- Amide/peptide coupling : Act as an amine source in carbodiimide-mediated couplings (e.g., EDC/HOBt) .

- Mechanistic studies : Probe reaction pathways in nucleophilic substitutions or rearrangements .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound in aqueous media?

- Experimental Design :

- pH-dependent stability : Perform kinetic studies at pH 2–12 (buffered solutions) using HPLC to monitor degradation products (e.g., hydrolysis to 4-aminobutyramide or carboxylic acid) .

- Temperature effects : Use Arrhenius plots (25–60°C) to calculate activation energy for decomposition .

- Mitigation strategies : Add stabilizers (e.g., antioxidants like BHT) or use anhydrous solvents to suppress hydrolysis .

Q. What computational approaches predict the biological activity of 4-Aminobutyronitrile derivatives?

- Methodology :

- Docking studies : Model interactions with targets like GABA receptors or enzymes using AutoDock Vina (PDB ID: 4COF) .

- QSAR modeling : Correlate electronic properties (e.g., Hammett σ constants for CN groups) with IC values in enzyme assays .

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) .

Q. How can contradictions in reported biological data for amino hydrochlorides be resolved?

- Data Analysis Framework :

- Batch variability : Compare purity certificates (HPLC, elemental analysis) across studies .

- Assay conditions : Replicate experiments under standardized protocols (e.g., fixed pH, temperature) to isolate variables .

- Meta-analysis : Use statistical tools (e.g., Forest plots) to evaluate effect sizes across independent studies .

Methodological Tables

Table 1 : Common Analytical Parameters for Amino Hydrochlorides

| Parameter | Technique | Example Data (4-Aminobutanoic Acid HCl) | Reference |

|---|---|---|---|

| Melting Point | DSC | 195–198°C (decomposes) | |

| Purity | HPLC | ≥98% (C18 column, 0.1% TFA mobile phase) | |

| Solubility | USP methods | 50 mg/mL in HO (25°C) |

Table 2 : Comparative Reactivity of Nitrile vs. Carboxylic Acid Derivatives

| Reaction | Nitrile Derivative (e.g., 4-Aminobutyronitrile) | Carboxylic Acid (e.g., GABA HCl) |

|---|---|---|

| Hydrolysis | Forms amides (pH <7) or acids (pH >7) | Stable under acidic conditions |

| Nucleophilic Substitution | CN group enhances electrophilicity | Requires activation (e.g., DCC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.